
6-chloro-2-methyl-N-pentylpyrimidin-4-amine
Übersicht
Beschreibung
6-chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, with its specific substitutions, holds potential for various applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
The synthesis of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents. The reaction conditions often include the use of bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-chloro-2-methyl-N-pentylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: It can form more complex structures through condensation with other compounds.
Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like TEMPO, and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methyl-N-pentylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals and materials science due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-methyl-N-pentylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2,4,6-trichloropyrimidine: A precursor in the synthesis of various substituted pyrimidines.
4-aminobenzonitrile: Used in the synthesis of pyrimidine-based compounds with different pharmacological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and other fields.
Biologische Aktivität
6-Chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by a chlorinated pyrimidine ring and an aliphatic amine side chain, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 232.1 g/mol. The compound features a pyrimidine ring substituted at the 2 and 6 positions, which is known to influence its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds inhibited bacterial growth through interference with metabolic pathways essential for bacterial survival.
Enzyme Inhibition
Enzyme inhibition studies have shown that pyrimidine derivatives can act as inhibitors of specific enzymes involved in various biochemical pathways. For instance, the compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound may effectively bind to active sites of enzymes, potentially leading to inhibition or modulation of their activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Variations in substitution patterns on the pyrimidine ring have been shown to significantly affect biological activity. For example, methyl group substitutions can alter the pharmacological profile and enhance binding affinity to biological targets .
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Methyl substitution alters pharmacological profile |
2,6-Dichloro-N-methyl-N-phenylpyrimidin-4-amine | Structure | Enhanced reactivity due to amino group |
4-Amino-2,6-dichloropyrimidine | Structure | Contains an amino group that enhances reactivity |
Study on Antiviral Activity
A notable study explored the antiviral potential of pyrimidine derivatives against HIV-1 protease. The results indicated that this compound could serve as a potential inhibitor, demonstrating significant binding affinity and inhibitory effects in vitro .
Comparative Analysis
Comparative studies with structurally similar compounds have revealed insights into the structure–activity relationship (SAR). Compounds with different substituents on the pyrimidine ring exhibited varying degrees of biological activity, suggesting that specific modifications can enhance efficacy against targeted biological pathways .
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-pentylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNETHYXMCTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.